N-苯甲酰-D-精氨酸

描述

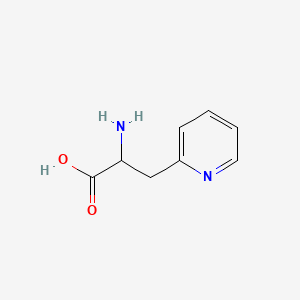

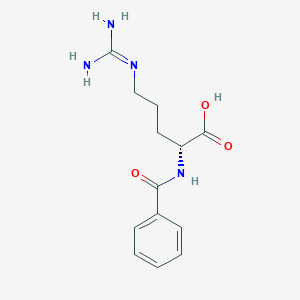

N-Benzoyl-D-arginine is a member of the class of N-benzoyl-D-arginines. It is D-arginine in which one of the hydrogens attached to the alpha-amino group has been replaced by a benzoyl group .

Synthesis Analysis

The synthesis of N-Benzoyl-D-arginine involves condensation on nitroaniline and N-Alpha benzoyl arginine by taking phosphorus pentoxide as a condensing agent in the presence of a tertiary amine alkaline solvent .Molecular Structure Analysis

The molecular formula of N-Benzoyl-D-arginine is C13H18N4O3. It is an enantiomer of N-benzoyl-L-arginine and a tautomer of N-benzoyl-D-arginine zwitterion .Chemical Reactions Analysis

N-Benzoyl-D-arginine is a substrate for proteolytic enzymes such as trypsin, amidase, and balterobin. Hydrolysis of N-Benzoyl-D-arginine at the bond between the arginine and the p-nitroaniline moieties releases the chromophore p-nitroaniline .Physical And Chemical Properties Analysis

The molecular weight of N-Benzoyl-D-arginine is 278.31 g/mol. It has 4 hydrogen bond donors and 4 hydrogen bond acceptors .科学研究应用

Enzyme Performance Improvement

The enzymatic performance of trypsin in the hydrolysis of N-α-benzoyl-DL-arginine-4-nitroanilide (BAPNA) was improved by adsorption on Santa Barbara Amorphous (SBA)-15 mesoporous silica . The optimal immobilization conditions were screened and the properties of the immobilized enzyme were studied. Under the optimal conditions, the immobilized trypsin displays maximum specific activity .

Storage Stability

The immobilized trypsin exhibits better storage stability . This is particularly useful in industrial applications where enzymes need to be stored for extended periods.

Biochemical Characterization

In a study, N α-Benzoyl-l-arginine ethylester (BAEE), a specific substrate for trypsin, was used as the determination substrate to mine potential trypsin-producing strains . This highlights the role of Benzoyl-D-arginine in the biochemical characterization of enzymes.

Chromogenic Substrate

Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (DL-BAPNA) is a chromogenic substrate for proteolytic enzymes such as trypsin, amidase, and balterobin . Hydrolysis of DL-BAPNA at the bond between the arginine and the p-nitroaniline moieties releases the chromophore p-nitroaniline, which can be detected by colorimetric analysis .

Enzyme Immobilization

The technique of enzyme immobilization plays an important role in modern biotechnology . It can not only stabilize the quaternary structure of enzymes , but also maintain or enhance enzyme activity in comparison to the free enzyme . N-Benzoyl-D-arginine plays a crucial role in this process.

Catalytic Applications

The distinguished activity under low temperature and prominent stability of the trypsin when N-Benzoyl-D-arginine is used enhance its catalytic potential . This makes it a promising candidate for catalytic application in collagen preparation and leather bating through further protein engineering .

作用机制

- Primary Targets : N-Benzoyl-D-arginine is a substrate for proteolytic enzymes, particularly trypsin, amidase, and balterobin .

- Role : These enzymes hydrolyze N-Benzoyl-D-arginine, cleaving the bond between the arginine and the p-nitroaniline moieties. This process releases the chromophore p-nitroaniline, which can be detected by colorimetric analysis .

- N-Benzoyl-D-arginine undergoes enzymatic hydrolysis within the cell. The resulting p-nitroaniline chromophore serves as a measurable indicator of this process .

- The hydrolysis of N-Benzoyl-D-arginine occurs via enzymatic cleavage, leading to the release of p-nitroaniline .

- ADME Properties :

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Action Environment

未来方向

属性

IUPAC Name |

(2R)-2-benzamido-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O3/c14-13(15)16-8-4-7-10(12(19)20)17-11(18)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,17,18)(H,19,20)(H4,14,15,16)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSYYQCDERUOEFI-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N[C@H](CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the D-isomer of benzoyl-arginine in protease research?

A1: While many proteases exhibit specificity for L-amino acids, some bacterial species possess enzymes capable of hydrolyzing D-amino acid-containing peptides . This unique characteristic led to the discovery of a hydrolase in Bacillus species, termed D-BAPAase, which specifically cleaves N-benzoyl-D-arginine-p-nitroanilide (D-BAPA). This substrate's hydrolysis serves as an indicator of D-BAPAase activity and allows researchers to differentiate between bacterial species based on their stereospecific enzyme activity .

Q2: How does benzoyl-D-arginine ethyl ester interact with papain, and what does this reveal about the enzyme's active site?

A2: Research on papain, a cysteine protease, revealed that benzoyl-D-arginine ethyl ester acts as a competitive inhibitor . Interestingly, the study found that the inhibitor's impact on papain's alkylation rate varied depending on the alkylating agent used. This observation led to the hypothesis that papain's active site possesses "nonproductive binding subsites." These subsites, distinct from the primary catalytic site, can bind substrates or inhibitors without leading to catalysis. The differential effects of benzoyl-D-arginine ethyl ester in the presence of different alkylating agents suggest that the inhibitor's binding mode might influence the accessibility of these nonproductive subsites, providing valuable insights into the complexity of enzyme-ligand interactions .

Q3: Beyond bacteria, are there other organisms where benzoyl-arginine derivatives have been used to study proteases?

A3: Yes, benzoyl-arginine derivatives have proven valuable in studying proteases in various organisms, including marine sponges. For instance, a heat-stable protease isolated from the marine sponge Geodia cydonium was found to degrade α-N-benzoyl-D-arginine p-nitroanilide (BAPNA) . Similarly, 2D zymography studies on G. cydonium and Suberites domuncula utilized BAPNA to quantify protease activity, further demonstrating the utility of benzoyl-arginine-based substrates in characterizing proteases from diverse biological sources .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。